N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide
Brand Name: Vulcanchem
CAS No.: 2034206-58-9
VCID: VC4302730
InChI: InChI=1S/C16H13N3OS/c20-16(12-5-8-17-9-6-12)19-11-13-3-1-7-18-15(13)14-4-2-10-21-14/h1-10H,11H2,(H,19,20)
SMILES: C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC=NC=C3
Molecular Formula: C16H13N3OS
Molecular Weight: 295.36

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide

CAS No.: 2034206-58-9

Cat. No.: VC4302730

Molecular Formula: C16H13N3OS

Molecular Weight: 295.36

* For research use only. Not for human or veterinary use.

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isonicotinamide - 2034206-58-9

Specification

CAS No. 2034206-58-9
Molecular Formula C16H13N3OS
Molecular Weight 295.36
IUPAC Name N-[(2-thiophen-2-ylpyridin-3-yl)methyl]pyridine-4-carboxamide
Standard InChI InChI=1S/C16H13N3OS/c20-16(12-5-8-17-9-6-12)19-11-13-3-1-7-18-15(13)14-4-2-10-21-14/h1-10H,11H2,(H,19,20)
Standard InChI Key HWNMXRTYWZPHRM-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC=NC=C3

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The molecule comprises three distinct regions:

  • Pyridine-thiophene scaffold: A 2-(thiophen-2-yl)pyridin-3-yl group, where the thiophene ring is fused to the pyridine at the 2-position. This arrangement introduces π-conjugation, enhancing electronic delocalization and potential interactions with biological targets .

  • Methylene linker: A -CH2_2- group bridges the pyridine-thiophene core to the isonicotinamide moiety, providing conformational flexibility.

  • Isonicotinamide terminus: A pyridine-4-carboxamide group, known for its role in hydrogen bonding and metal coordination .

Spectroscopic Signatures

Although experimental data for this compound are scarce, analogous structures are characterized by:

  • 1H^1\text{H} NMR: Peaks at δ 7.5–8.5 ppm for aromatic protons, δ 4.5–5.0 ppm for the methylene linker, and δ 10–12 ppm for the amide NH .

  • FT-IR: Stretching vibrations at 1650–1680 cm1^{-1} (C=O), 3300–3500 cm1^{-1} (N-H), and 600–800 cm1^{-1} (C-S) .

Synthetic Methodologies

Key Synthetic Routes

The synthesis involves multi-step reactions (Figure 1):

  • Formation of pyridine-thiophene core:

    • Suzuki-Miyaura coupling between 3-bromopyridine and thiophen-2-ylboronic acid under Pd(PPh3_3)4_4 catalysis .

    • Alternative radical alkylation using diacyl peroxides to introduce thiophene at the pyridine’s 2-position .

  • Methylation and functionalization:

    • Chlorination of the pyridine ring followed by nucleophilic substitution with methylamine .

  • Isonicotinamide coupling:

    • HATU-mediated amide bond formation between the pyridine-thiophene-methylamine intermediate and isonicotinic acid .

Table 1: Representative Reaction Conditions

StepReagents/CatalystsYield (%)Reference
Suzuki couplingPd(PPh3_3)4_4, K2_2CO3_375–85
Amide couplingHATU, DIPEA60–70
Radical alkylationDiacyl peroxide, AIBN50–65

Biological Activities and Mechanisms

Antifungal and Antimicrobial Properties

Analogous N-(thiophen-2-yl)nicotinamides show potent activity against Fusarium graminearum (EC50_{50} = 1.2 µg/mL) and Candida albicans (MIC = 4 µg/mL) . The thiophene ring’s sulfur atom likely disrupts microbial membrane integrity via hydrophobic interactions .

Table 2: Bioactivity of Structural Analogs

CompoundTargetIC50_{50}/MICReference
ML323 (NNMT inhibitor)USP1/UAF13.7 nM
4f (fungicidal agent)Fusarium graminearumEC50_{50} = 1.2 µg/mL

Computational Insights and Drug-Likeness

Density Functional Theory (DFT) Analysis

DFT calculations (B3LYP/6-311++G(d,p)) on related compounds predict:

  • Frontier molecular orbitals: A HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity .

  • Molecular electrostatic potential: Negative charge localization on the amide oxygen, favoring interactions with cationic residues .

ADMET Profiling

  • Absorption: High Caco-2 permeability (Papp_{\text{app}} > 20 × 106^{-6} cm/s) due to logP ≈ 2.5 .

  • Toxicity: Low Ames test mutagenicity risk (predicted) .

Applications and Future Directions

Therapeutic Prospects

  • Oncology: NNMT inhibition could suppress tumor growth by modulating NAD+^+ metabolism .

  • Antimicrobials: Thiophene-containing analogs are viable leads for drug-resistant infections .

Synthetic Challenges

  • Regioselectivity: Controlling thiophene substitution on pyridine remains challenging; radical-mediated methods improve para-selectivity .

  • Scalability: Transitioning from Pd-catalyzed couplings to flow chemistry may enhance yields .

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